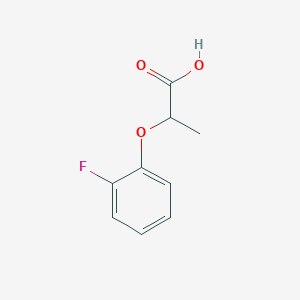

![molecular formula C16H8Cl2F3N3O B2470756 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine CAS No. 2085690-37-3](/img/structure/B2470756.png)

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

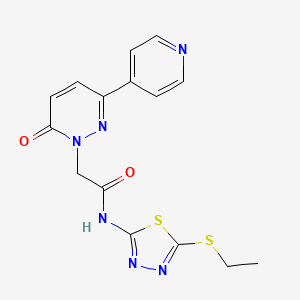

“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine” is a complex organic compound. It contains a pyridine and a pyrimidine ring, both of which are nitrogen-containing heterocycles. The pyridine ring has a trifluoromethyl group (-CF3) and a chlorine atom attached, while the pyrimidine ring has a chlorophenoxy group attached .

Synthesis Analysis

The synthesis of such compounds typically involves the introduction of trifluoromethylpyridine (TFMP) groups into other molecules. This can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

The compound's pharmacokinetics and metabolism have been studied in various species. For instance, Sharma et al. (2012) investigated the disposition of a structurally related dipeptidyl peptidase IV inhibitor in rats, dogs, and humans. The study detailed the metabolism routes, including hydroxylation at the pyrimidine ring and other metabolic pathways like amide hydrolysis and N-dealkylation. This research highlights the compound's metabolic stability and pathways in different species, which is crucial for understanding its behavior in biological systems (Sharma et al., 2012).

Diagnostic Imaging

Compounds with structural similarities have been explored for diagnostic imaging, particularly in neurodegenerative disorders. Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted compounds and evaluated them for their affinity and selectivity for peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). This research provides insights into the potential use of structurally related compounds in the diagnosis and study of neurodegenerative diseases (Fookes et al., 2008).

Analgesic Effects

Compounds with similar structures have been synthesized and evaluated for their analgesic effects in animal models. Bonacorso et al. (2017) synthesized trifluoromethyl-substituted spirochromeno[4,3-d]pyrimidines and assessed their analgesic effect in a mouse pain model. The findings suggest potential therapeutic applications of such compounds in pain management (Bonacorso et al., 2017).

Anticonvulsant Activities

Structurally related compounds have been investigated for their potential anticonvulsant activities. Wang et al. (2015) designed and synthesized substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and screened them for anticonvulsant activity, revealing promising compounds with high activity compared to well-known anticonvulsant drugs (Wang et al., 2015).

Psoriasis Treatment

Li et al. (2016) conducted a study on FMS-like tyrosine kinase 3 (FLT3) inhibitors, revealing compound 18b's significant antipsoriatic effects in a psoriatic animal model. This research offers insights into the potential use of structurally similar compounds in treating autoimmune diseases like psoriasis (Li et al., 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-(2-chlorophenoxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F3N3O/c17-10-3-1-2-4-12(10)25-13-5-6-22-15(24-13)14-11(18)7-9(8-23-14)16(19,20)21/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGLYVJFUGRJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC(=NC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-chlorophenoxy)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]propanamide](/img/structure/B2470674.png)

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-6-carboxamide](/img/structure/B2470683.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)

![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)

![1-((2-amino-2-oxoethyl)thio)-4-benzyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2470695.png)